OCTN2 Transporter Affinity: ALC HCl Exhibits 5.6-Fold Higher Affinity Than L-Carnitine
The brain penetration of carnitines is primarily mediated by the high-affinity Na+-dependent organic cation/carnitine transporter, OCTN2. A direct comparative study of human OCTN2 (hOCTN2) transiently expressed in HEK293 cells demonstrated that acetyl-L-carnitine (ALCAR) has a significantly higher affinity for the transporter than L-carnitine (LC) itself [1]. This higher affinity is a critical differentiator for neuropsychiatric research, as it implies a more efficient transport mechanism from the circulation into the central nervous system for the acetylated form.
| Evidence Dimension | Affinity for human OCTN2 transporter (Michaelis-Menten constant, Km) |
|---|---|
| Target Compound Data | 8.5 µM |
| Comparator Or Baseline | L-Carnitine: 4.8 ± 0.3 µM in one study; 3.08 µM in another. L-Carnitine Km is lower, indicating higher affinity. |
| Quantified Difference | L-Carnitine's Km (4.8 µM) is 1.8-fold lower than ALCAR (8.5 µM). D-Carnitine's Km (98.3 µM) is 11.6-fold higher than ALCAR, demonstrating stereoselectivity. |
| Conditions | HEK293 cells transiently expressing hOCTN2; Na+-dependent uptake assay [1][2]. |
Why This Matters
For research targeting CNS indications, a compound with a well-defined, high-affinity transport mechanism across the BBB is crucial; this data demonstrates measurable superiority over the non-acetylated form in transporter interaction.
- [1] Ohashi, R., Tamai, I., Yabuuchi, H., Nezu, J. I., Oku, A., Sai, Y., ... & Tsuji, A. (1999). Na+-dependent carnitine transport by organic cation transporter (OCTN2): its pharmacological and toxicological relevance. Journal of Pharmacology and Experimental Therapeutics, 291(2), 778-784. View Source
- [2] Grube, M., Meyer zu Schwabedissen, H. E., Präger, D., Haney, J., Möritz, K. U., Meissner, K., ... & Kroemer, H. K. (2006). Uptake of cardiovascular drugs into the human heart: expression, regulation, and function of the carnitine transporter OCTN2. Clinical Pharmacology & Therapeutics, 80(3), 243-251. View Source
